molecular formula C14H19N3O3 B2439287 N-(2-acetamidoethyl)-2-(cyclopropylmethoxy)isonicotinamide CAS No. 2034619-49-1

N-(2-acetamidoethyl)-2-(cyclopropylmethoxy)isonicotinamide

Cat. No. B2439287
CAS RN: 2034619-49-1
M. Wt: 277.324
InChI Key: SDGDTILDRCSRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-acetamidoethyl)-2-(cyclopropylmethoxy)isonicotinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ACEMIZ and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-(2-acetamidoethyl)-2-(cyclopropylmethoxy)isonicotinamide is a compound that has been explored in various scientific studies for its potential applications in chemical synthesis, structural analysis, and pharmaceutical research. One of the key areas of interest is its role in the synthesis of spirocyclic compounds through the cyclization of isonicotinamides. For instance, isonicotinamides carrying N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl substituents at nitrogen undergo cyclization induced by an electrophile, resulting in spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised (H. Brice & J. Clayden, 2009).

Co-crystal Formation and Phase Transition

In another study, the supramolecular reagent isonicotinamide was used to co-crystallize with cyclic carboxylic acids, demonstrating the versatility of isonicotinamide in forming co-crystals with stoichiometric variations and polymorphism. These co-crystals exhibit phase transitions and different packing architectures, illustrating the complex co-crystal space explored in research (A. Lemmerer & M. Fernandes, 2012).

Supramolecular Chemistry and Metal Coordination

Isonicotinamide has also been employed as a supramolecular reagent in the synthesis of Cu(II) complexes, demonstrating its utility in creating a family of inorganic–organic hybrid materials. These materials display infinite 1-D chains, highlighting the potential of isonicotinamide in supramolecular chemistry and metal coordination (C. Aakeröy et al., 2003).

Potential Antitumor Applications

N-(2-nitroxyethyl)isonicotinamide, a derivative of isonicotinamide, was synthesized and used as a ligand in reactions with PdCl2 and PtCl2 to prepare new complexes with potential antitumor applications. This research opens up new avenues for the development of isonicotinamide derivatives as potential therapeutics (B. S. Fedorov et al., 2001).

Radiopharmaceutical Development

Furthermore, isonicotinamide derivatives have been explored for their potential in radiopharmaceutical development. For example, hydrazinonicotinamide-functionalized cyclic platelet glycoprotein IIb/IIIa receptor antagonists were labeled with 99mTc using tricine and a series of imine-N-containing heterocycles as coligands. This research highlights the potential of isonicotinamide derivatives in the development of radiopharmaceuticals for diagnostic and therapeutic applications (S. Liu, D. Edwards, & A. Harris, 1998).

properties

IUPAC Name

N-(2-acetamidoethyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10(18)15-6-7-17-14(19)12-4-5-16-13(8-12)20-9-11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,15,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGDTILDRCSRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC(=NC=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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